LEI-401 (N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide) is a synthetically derived compound identified through structure-activity relationship (SAR) studies. [] It acts as a potent and selective inhibitor of NAPE-PLD, an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs). [] NAEs are a family of bioactive lipid mediators involved in various physiological processes, including pain, inflammation, and emotional regulation. [, ] LEI-401 has been shown to decrease NAEs in the brains of mice and modulate emotional behavior. [] As a pharmacological tool compound, LEI-401 allows researchers to investigate the function of NAPE-PLD both in vitro and in vivo. []
LEI-401 is a novel compound identified as a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D, commonly referred to as NAPE-PLD. This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines, a class of signaling lipids that includes the endocannabinoid anandamide. LEI-401 has been shown to modulate emotional behavior by affecting the hypothalamus-pituitary-adrenal axis and has implications for understanding the biological roles of N-acylethanolamines in the central nervous system .
LEI-401 was developed through research conducted at Leiden University and Leiden University Medical Center, with contributions from scientists including Mario Van Der Stelt. The compound emerged from high-throughput screening and structure-activity relationship studies aimed at identifying effective modulators of NAPE-PLD activity .
LEI-401 is classified as a small molecule inhibitor, specifically targeting the enzyme NAPE-PLD. Its chemical structure is defined as -cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, with a molecular weight of approximately 396 Da and a calculated partition coefficient (c-log ) of 3.84 .
The synthesis of LEI-401 involved several key steps focused on optimizing its biological activity and physicochemical properties. Initial compound libraries were screened to identify potential inhibitors, leading to the selection of LEI-401 based on its favorable structure-activity relationship.
The synthesis process included:
The resulting compound demonstrated submicromolar activity against NAPE-PLD, with an inhibition constant () of 0.18 μM .
LEI-401 features a complex molecular structure characterized by:
The structural formula can be represented as follows:
The compound's three-dimensional conformation allows for effective binding to the active site of NAPE-PLD, which is crucial for its inhibitory action .
LEI-401 primarily acts as an inhibitor in biochemical assays assessing NAPE-PLD activity. It has been shown to reduce the formation of N-acylethanolamines from their phosphatidylethanolamine precursors in both in vitro and in vivo settings.
In experimental setups:
LEI-401 inhibits NAPE-PLD by binding to its active site, thereby preventing the hydrolysis of N-acylphosphatidylethanolamines into N-acylethanolamines. This inhibition alters lipid signaling pathways associated with emotional regulation and stress response.
In vivo studies indicated that administration of LEI-401 led to decreased levels of N-acylethanolamines in neuroblastoma cells and mouse brains. The compound's effects mimic those observed with cannabinoid receptor antagonists, suggesting a complex interplay between lipid signaling and emotional behavior .
Relevant data include:
These properties facilitate its use in biological assays and potential therapeutic applications .
LEI-401 serves as a critical tool in neuroscience research, particularly in studies examining:
Furthermore, it holds potential therapeutic implications for disorders related to dysregulated endocannabinoid signaling, such as anxiety and depression .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: